molecular formula C14H12ClN3O3S B11071474 4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide

4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide

Cat. No.: B11071474
M. Wt: 337.8 g/mol
InChI Key: KRRQIKOGMBIYCN-UHFFFAOYSA-N
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Description

4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure with a chloro group, an indazole moiety, and a methoxybenzenesulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Indazole Moiety: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the benzene ring can affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H12ClN3O3S

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H12ClN3O3S/c1-21-13-7-10(5-6-11(13)15)22(19,20)18-12-4-2-3-9-8-16-17-14(9)12/h2-8,18H,1H3,(H,16,17)

InChI Key

KRRQIKOGMBIYCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Cl

Origin of Product

United States

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